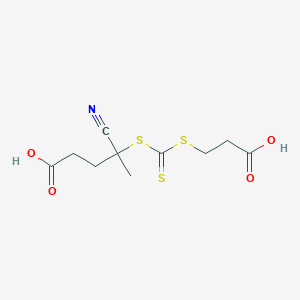
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
説明
This compound is a thiocarbonyl compound . It has been used in the synthesis of biobased, temperature-responsive diblock copolymer nanoparticles . The compound is used in reversible addition−fragmentation chain-transfer (RAFT) aqueous emulsion polymerization-induced self-assembly (PISA) .
Synthesis Analysis
The compound is synthesized using RAFT aqueous solution polymerization . In a typical reaction, the compound, along with other reactants, is added to a reaction vessel . The compound has also been used in the synthesis of linear ABC triblock copolymers .Chemical Reactions Analysis
The compound is involved in RAFT aqueous solution polymerization to produce hydrophilic macromolecular chain transfer agents . It’s also used in photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization .科学的研究の応用
Biological Activities and Therapeutic Potential
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid and its derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds are instrumental in synthesizing heterocycles, catalysts, colorimetric hemosensors, etc. They have been identified as promising candidates for biological activities, including antimicrobial, fungicidal, antitumor, antiviral, antifungal, and other activities, making them valuable for drug synthesis and as potential new pharmacophores (Kholodniak & Kovalenko, 2022).
Biocatalyst Inhibition and Environmental Impact
Carboxylic acids are known for their biorenewable chemical nature and usage as precursors for various industrial chemicals. However, they can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. Understanding the mechanisms of biocatalyst inhibition by these acids is crucial for engineering robust strains with improved industrial performance (Jarboe et al., 2013). Additionally, the environmental persistence of perfluorinated acids, including perfluorinated carboxylates, and their detection in various wildlife across the globe, has raised concerns about their bioaccumulation potential and environmental impact, necessitating further research to fully characterize their behavior (Conder et al., 2008).
Antioxidant and Antimicrobial Properties
Natural carboxylic acids derived from plants possess significant biological activity, including antioxidant, antimicrobial, and cytotoxic activities. These compounds exhibit structure-related bioactivity, and understanding the effect of structural differences on their bioactivities is essential for their application in therapeutic and environmental contexts (Godlewska-Żyłkiewicz et al., 2020).
Industrial and Pharmaceutical Applications
The study of carboxylic acids and their derivatives is also crucial in industrial and pharmaceutical contexts. For instance, understanding the reactivity of 1,2,4-triazole-3-thione derivatives has led to the discovery of compounds with high antioxidant and antiradical activities, impacting biochemical processes in patients who have received high doses of radiation. These compounds are compared with biogenic amino acids like cysteine, highlighting their potential in medical and pharmaceutical applications (Kaplaushenko, 2019).
Corrosion and Material Science
In material science, understanding the impact of carboxylic acids on corrosion, particularly for metals like copper, is vital. Organic acids of low molecular weight are known contributors to rain acidity and are present in various environmental mediums. Studies on the corrosive nature of these acids, their production, and their impact on materials are important for environmental science, engineering, and industrial applications (Bastidas & La Iglesia, 2007).
作用機序
Target of Action
It is used in the complexation of double-stranded rna (dsrna) for degradation of vha26 mrna .
Mode of Action
The compound interacts with its targets through a process known as RNA interference (RNAi). RNAi is a biological process in which RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules . The compound is used to protect and deliver dsRNA, which is then used to degrade specific mRNA targets .
Biochemical Pathways
The compound is involved in the RNAi pathway. In this pathway, dsRNA is used to degrade specific mRNA targets, effectively silencing the gene that the mRNA was transcribed from . This can have various downstream effects depending on the specific gene that is being silenced.
Pharmacokinetics
The compound is used to protect dsrna from degradation by gut nucleases and to enhance cellular uptake, suggesting that it may improve the bioavailability of dsrna .
Result of Action
The result of the compound’s action is the degradation of specific mRNA targets, leading to the silencing of specific genes . This can have various molecular and cellular effects depending on the specific gene that is being silenced.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. Therefore, the compound is used to protect dsRNA from these nucleases, enhancing its efficacy .
特性
IUPAC Name |
4-(2-carboxyethylsulfanylcarbothioylsulfanyl)-4-cyanopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S3/c1-10(6-11,4-2-7(12)13)18-9(16)17-5-3-8(14)15/h2-5H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLAWKZAJCYIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165624 | |
| Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-03-5 | |
| Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)





![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)
![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
![[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate](/img/structure/B6308511.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)

